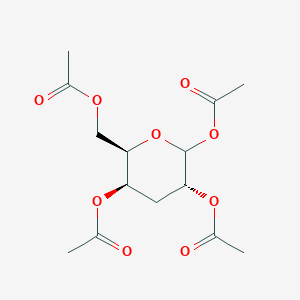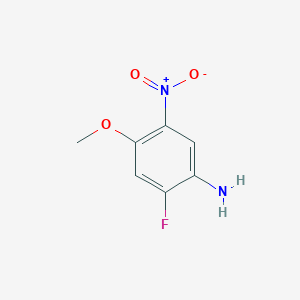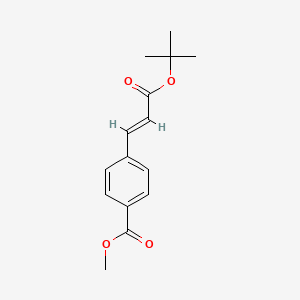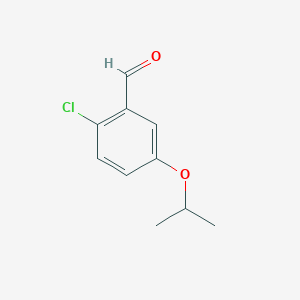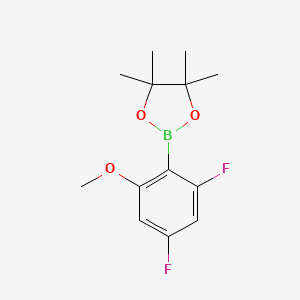
2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position. The boronic acid group is esterified with pinacol, a diol, to form the pinacol ester. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,4-difluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Bases like NaOH or acids like HCl.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon.
Oxidation: Phenols or other oxygenated derivatives.
Scientific Research Applications
2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is extensively used in scientific research, particularly in:
Organic Synthesis: As a key reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the development of organic electronic materials and polymers.
Biological Studies: As a probe in biochemical assays and for the modification of biomolecules.
Mechanism of Action
The primary mechanism of action for 2,4-difluoro-6-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The compound’s unique substitution pattern enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the fluorine and methoxy substituents, resulting in different reactivity and selectivity.
2,4-Difluorophenylboronic Acid Pinacol Ester: Similar but lacks the methoxy group, affecting its electronic properties.
6-Methoxyphenylboronic Acid Pinacol Ester: Lacks the fluorine substituents, which influences its reactivity.
Uniqueness
2,4-Difluoro-6-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides a balance of electronic effects that enhance its performance in cross-coupling reactions. The presence of both electron-withdrawing fluorine atoms and the electron-donating methoxy group makes it highly versatile in various synthetic applications .
Properties
IUPAC Name |
2-(2,4-difluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWDJNWNJEFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
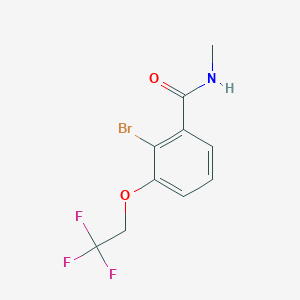
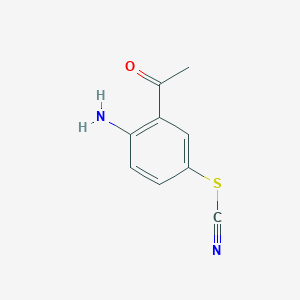
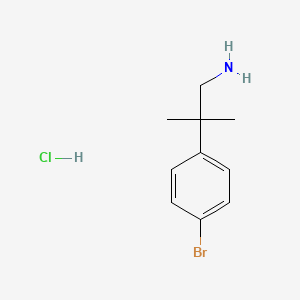
![[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B8120793.png)
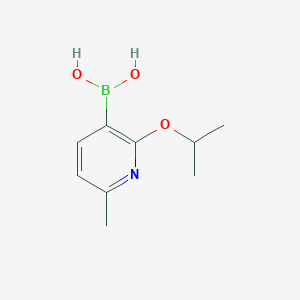
![[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid](/img/structure/B8120799.png)
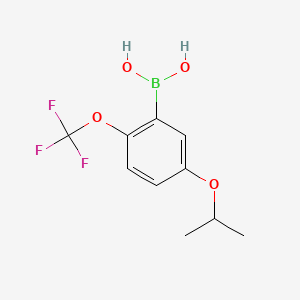
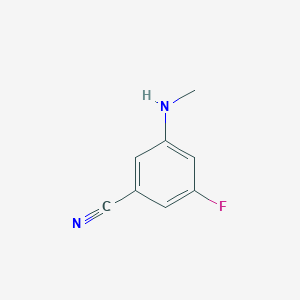
![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7](/img/structure/B8120823.png)
